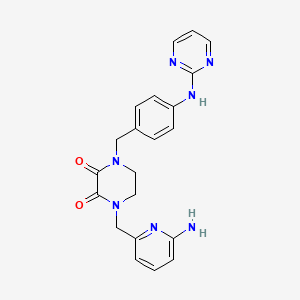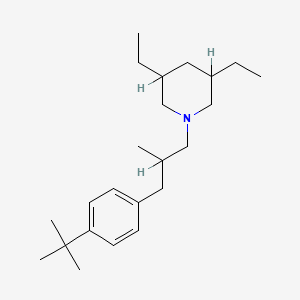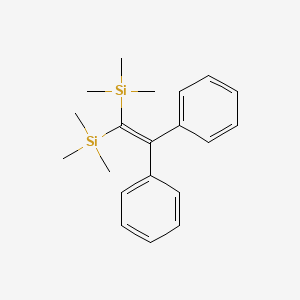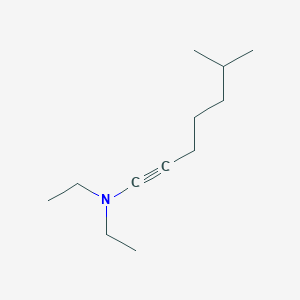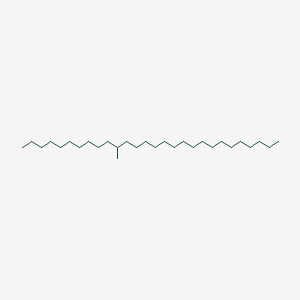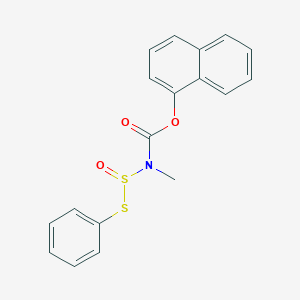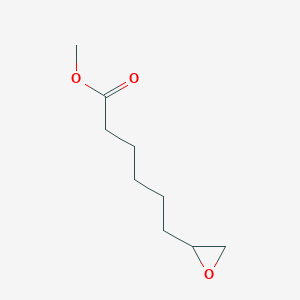
Methyl 6-(oxiran-2-YL)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(oxiran-2-yl)hexanoate is an organic compound that belongs to the class of esters It features an oxirane (epoxide) ring attached to a hexanoate ester chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(oxiran-2-yl)hexanoate can be synthesized through several methods. One common approach involves the epoxidation of methyl 6-hexenoate using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(oxiran-2-yl)hexanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for epoxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to open the epoxide ring.
Major Products Formed
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Functionalized Esters: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Methyl 6-(oxiran-2-yl)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-(oxiran-2-yl)hexanoate involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nature of the nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-hexenoate: Lacks the epoxide ring, making it less reactive in certain types of reactions.
Ethyl 6-(oxiran-2-yl)hexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 6-(oxiran-2-yl)octanoate: Longer carbon chain, which can affect its physical and chemical properties.
Uniqueness
Methyl 6-(oxiran-2-yl)hexanoate is unique due to the presence of both an ester group and an epoxide ring. This combination allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
76543-10-7 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 6-(oxiran-2-yl)hexanoate |
InChI |
InChI=1S/C9H16O3/c1-11-9(10)6-4-2-3-5-8-7-12-8/h8H,2-7H2,1H3 |
InChI Key |
UPFHNPWNFWBLGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14446906.png)
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)


